molecular formula C13H18INO6 B6032216 N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B6032216
M. Wt: 411.19 g/mol
InChI Key: CDVMHSIXXJYEPT-UHFFFAOYSA-N
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Description

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an iodophenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Properties

IUPAC Name

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO2.C2H2O4/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMHSIXXJYEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the iodination of phenol to form 4-iodophenol. This intermediate is then reacted with ethylene oxide to produce 2-(4-iodophenoxy)ethanol. The next step involves the reaction of this intermediate with methoxyethanamine under controlled conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group plays a crucial role in binding to these targets, while the methoxyethanamine moiety influences the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(4-iodophenoxy)ethanamine hydrochloride
  • N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-butanamine oxalate
  • N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine oxalate

Uniqueness

N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of an iodophenoxy group and a methoxyethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability and solubility, enhanced by the presence of oxalic acid, further contribute to its uniqueness .

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